Adriforant - 943057-12-3

Adriforant

Catalog Number: EVT-258298
CAS Number: 943057-12-3
Molecular Formula: C13H22N6
Molecular Weight: 262.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Adriforant is under investigation in clinical trial NCT00992342 (A Phase 1 Study To Evaluate The Safety And Tolerability Of Different Doses Of PF-03893787 In Healthy Adult Volunteers).
Source and Classification

Adriforant is classified as a small molecule drug, specifically targeting the histamine H4 receptor, which is implicated in the pathophysiology of several inflammatory diseases. The compound has been evaluated in clinical trials for its efficacy in reducing pruritus (itch) and inflammation in conditions like atopic dermatitis, showcasing its potential as a therapeutic agent in dermatology .

Synthesis Analysis

The synthesis of adriforant involves several key steps that utilize established organic chemistry techniques. The initial phase typically includes the formation of triazine derivatives, which serve as the core structure for the compound.

  1. Starting Materials: The synthesis often begins with commercially available carboxylic acids that are converted to their corresponding methyl esters through refluxing in methanol with sulfuric acid as a catalyst.
  2. Coupling Reaction: These esters are then coupled with specific amines, such as 4-methylpiperazin-1-yl biguanide dihydrochloride, using sodium methoxide to yield the desired triazine derivatives.
  3. Characterization: The resulting products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structures and purity .

This multi-step synthesis highlights the importance of precise reaction conditions and the careful selection of reagents to achieve high yields of the target compound.

Molecular Structure Analysis

The molecular structure of adriforant can be described by its core triazine framework, which is substituted at various positions to enhance its binding affinity for the histamine H4 receptor.

  • Core Structure: The triazine ring system is known for its stability and ability to interact with various biological targets due to its electron-rich nature.
  • Substituents: Specific substituents on the triazine ring, such as alkyl chains or heterocycles, play crucial roles in modulating the compound's pharmacological properties, including receptor binding affinity and selectivity.
  • Data Analysis: Structural analyses often involve computational modeling to predict interactions between adriforant and H4R, providing insights into how modifications can influence efficacy .
Chemical Reactions Analysis

Adriforant participates in several chemical reactions that are critical for its functionality as an H4 receptor antagonist:

  1. Binding Interactions: Upon administration, adriforant binds to the H4 receptor, inhibiting its activation by endogenous ligands like histamine. This interaction is characterized by specific hydrogen bonds and ionic interactions between the compound and key amino acid residues within the receptor's binding pocket.
  2. Functional Assays: In vitro assays demonstrate that adriforant effectively reduces intracellular signaling pathways associated with itch and inflammation when H4R is activated, thereby validating its role as a functional antagonist .
  3. In Vivo Studies: Animal models have shown that treatment with adriforant leads to significant reductions in inflammatory markers and pruritus, further supporting its therapeutic potential .
Mechanism of Action

The mechanism of action of adriforant primarily revolves around its antagonistic activity at the histamine H4 receptor:

  • Receptor Interaction: Adriforant competes with histamine for binding to H4R, preventing receptor activation and subsequent downstream signaling that leads to inflammation and itch.
  • Signal Modulation: By blocking H4R activation, adriforant modulates immune responses by decreasing the release of pro-inflammatory cytokines associated with Th2-driven pathways in conditions like atopic dermatitis .
  • Clinical Implications: Clinical trials have demonstrated that patients receiving adriforant show improved clinical outcomes, including reduced Eczema Area Severity Index scores, indicating effective management of symptoms related to atopic dermatitis .
Physical and Chemical Properties Analysis

Adriforant exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility profile is essential for its bioavailability; it is typically characterized by moderate solubility in aqueous solutions.
  • Stability: Stability studies indicate that adriforant maintains integrity under physiological conditions, which is crucial for its therapeutic application.
  • Molecular Weight: The molecular weight of adriforant is approximately 266.35 g/mol, facilitating its absorption and distribution within biological systems .

These properties are critical for optimizing formulation strategies to enhance delivery and efficacy in clinical settings.

Applications

Adriforant's primary application lies in dermatology, particularly for treating atopic dermatitis:

  1. Therapeutic Use: Clinical studies have shown significant efficacy in reducing symptoms such as itch and inflammation associated with atopic dermatitis when administered orally or topically.
  2. Research Potential: Beyond dermatological applications, ongoing research explores adriforant's potential utility in other inflammatory conditions where H4R plays a role, including allergic rhinitis and asthma .
  3. Precision Medicine: The development of adriforant aligns with precision medicine approaches aimed at tailoring treatments based on individual patient profiles and disease mechanisms.
Introduction to Histamine Receptor H4 (H4R) in Immune-Mediated Diseases

H4R Signaling in Pruritus and Inflammatory Pathways

H4R activation initiates multiple downstream signaling pathways that drive inflammatory and pruritogenic responses:

  • Chemotaxis and Cell Migration: Histamine binding to H4R induces actin polymerization, shape change, and directional migration of eosinophils, mast cells, and dendritic cells through Gαi-mediated pathways and calcium mobilization [4]. This effect is potentiated by Th2 cytokines like IL-4 and IL-13, creating an amplification loop in allergic inflammation [6].
  • Cytokine and Mediator Release: H4R activation on mast cells stimulates the release of pro-inflammatory cytokines (IL-6, TNF-α), leukotrienes, and chemokines (MCP-1, RANTES) that perpetuate inflammation and recruit additional immune cells [8] [9]. In dendritic cells, H4R signaling modulates IL-12 production, influencing T-helper cell polarization [4].
  • Pruritus Induction: H4R is expressed on sensory neurons and keratinocytes, where it directly modulates itch pathways. Intradermal histamine induces scratching behavior in mice that is significantly attenuated by H4R antagonists but not by traditional H1 antagonists, highlighting the receptor's non-redundant role in pruritus [2] [6].

Table 1: Cellular Effects Mediated by Histamine H4 Receptor Activation

Cell TypeH4R Signaling EffectsFunctional Consequences
Mast CellsChemotaxis, cytokine/leukotriene release (TNF-α, IL-6, LTC4), enhanced FcεRI signalingAmplification of allergic inflammation, pruritus
EosinophilsShape change, actin polymerization, CD11b/CD18 upregulation, chemotaxisTissue infiltration in allergic responses
Dendritic CellsSuppressed IL-12p70 production, enhanced migration, modulation of CCL2Altered T-cell priming favoring Th2 responses
T LymphocytesModulation of Th1/Th2/Th17 differentiation, Treg recruitmentImmune polarization in autoimmune settings
Sensory NeuronsERK phosphorylation, potentiation of TRPV1 signalingPruritus induction and maintenance

Role of H4R in Atopic Dermatitis Pathophysiology

Atopic dermatitis (AD) pathogenesis involves a complex interplay of barrier dysfunction, immune dysregulation, and pruritus, with H4R implicated at multiple levels:

  • Immune Cell Infiltration: H4R activation promotes the selective recruitment of eosinophils and mast cells into inflamed skin, contributing to the characteristic dermal inflammation observed in AD [4] [6]. Synergistic interactions between H4R and Th17 cytokines (IL-17, IL-21, IL-22) further amplify inflammatory cascades [1].
  • Pruritus Cycle: Chronic itch in AD involves H4R-mediated signaling in both cutaneous and neural compartments. Histamine released from mast cells activates H4R on sensory nerve fibers, leading to scratching behavior that damages the epidermal barrier, releasing alarmins (TSLP, IL-33) that further activate mast cells – creating a self-sustaining itch-scratch cycle [2] [6].
  • Experimental Evidence: H4R knockout mice exhibit significantly attenuated inflammation, epidermal thickening, and scratching behavior in calcipotriol (MC903)-induced AD models compared to wild-type controls [2] [10]. Similarly, pharmacological H4R blockade reduces inflammatory infiltrate and pruritus in murine AD models, supporting its pathogenic role [6].

Rationale for Targeting H4R in Immune Modulation

Targeting H4R offers a strategic approach for immune modulation distinct from conventional antihistamines:

  • Immune-Specific Expression: The restricted expression pattern of H4R on hematopoietic cells minimizes potential off-target effects on the central nervous or cardiovascular systems, a limitation observed with H1 and H2 receptor antagonists [4] [8].
  • Broad Anti-Inflammatory Effects: H4R antagonism simultaneously targets multiple inflammatory pathways – reducing chemotaxis, cytokine production, and mediator release – offering potential advantages over single-cytokine biologics [2] [4].
  • Disease-Modifying Potential: Beyond symptomatic relief of pruritus, H4R blockade may interrupt core pathological circuits in chronic inflammatory diseases by disrupting immune cell infiltration and T-cell polarization [7] [9].
  • Unmet Clinical Needs: The limited efficacy of H1 antagonists in AD-associated pruritus and the partial response rates to biologics underscore the need for novel therapeutic approaches targeting alternative pathways [2] [6].

Properties

CAS Number

943057-12-3

Product Name

Adriforant

IUPAC Name

4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine

Molecular Formula

C13H22N6

Molecular Weight

262.35 g/mol

InChI

InChI=1S/C13H22N6/c1-15-10-4-5-19(8-10)12-6-11(17-13(14)18-12)16-7-9-2-3-9/h6,9-10,15H,2-5,7-8H2,1H3,(H3,14,16,17,18)/t10-/m1/s1

InChI Key

ISBHYKVAFKTATD-SNVBAGLBSA-N

SMILES

CNC1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N

Solubility

Soluble in DMSO, not in water

Synonyms

ZPL-3893787; ZPL3893787; ZPL 3893787; ZPL-389; ZPL 389; ZPL389; PF-03893787; PF03893787; PF 03893787; PF-3893787; PF3893787; PF 3893787; Adriforant;

Canonical SMILES

CNC1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N

Isomeric SMILES

CN[C@@H]1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.